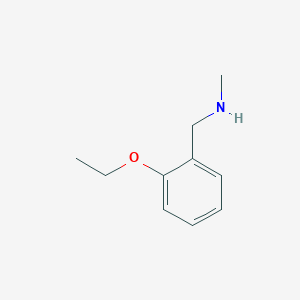

1-(2-ethoxyphenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYYNTJSTFWALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations Involving 1 2 Ethoxyphenyl N Methylmethanamine

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 1-(2-ethoxyphenyl)-N-methylmethanamine is characterized by the interplay between its secondary amine group and the electronically-rich ethoxyphenyl moiety.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is central to its participation in carbon-nitrogen (C-N) bond formation reactions. As a secondary amine, it can react with various electrophiles. For instance, alkylation with alkyl halides can introduce a second alkyl group to the nitrogen, yielding a tertiary amine. Similarly, acylation with acyl chlorides or anhydrides would produce the corresponding amide.

The construction of C-N bonds is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation. rsc.org Reactions such as the direct alkylation of amines are fundamental, though they can sometimes be difficult to control. masterorganicchemistry.com The amine group's nucleophilicity allows it to attack electrophilic carbon centers, leading to the formation of new C-N bonds. In the context of more advanced syntheses, cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming C(aryl)-N bonds, typically involving a palladium catalyst. tcichemicals.com While this reaction is often used to synthesize aryl amines from aryl halides and amines, the secondary amine of this compound could theoretically participate as the amine component in a coupling with a different aryl halide. rsc.orgtcichemicals.com The reactivity of amine nucleophiles is a critical factor in the design of covalent inhibitors in medicinal chemistry, where the amine group of a biological target attacks a reactive electrophilic moiety on a drug. rsc.org

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the substitution pattern being directed by its two substituents: the ethoxy group (-OCH2CH3) and the N-methylmethanamine group (-CH2NHCH3).

Ethoxy Group: The ethoxy group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. It is a classic ortho, para-director.

N-methylmethanamine Group: The -CH2NHCH3 group attached to the ring is generally considered a weakly activating group. The alkyl chain insulates the amine's nitrogen from the ring, so its directing effect is primarily through hyperconjugation and weak induction. It is also an ortho, para-director.

Given that the two groups are ortho to each other, their directing effects combine. The ethoxy group at position C-2 strongly directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The -CH2NHCH3 group at C-1 directs to its ortho (C-6) and para (C-4) positions. The powerful activating and directing nature of the ethoxy group suggests that substitution is most likely to occur at the positions most activated by it, namely C-3 and C-5, with steric hindrance potentially influencing the final regioselectivity. The substitution at position C-2 of a pyrene (B120774) nucleus has been shown to be possible when directed by an amide group at C-1, illustrating the principle of ortho-directing functionalization. mdpi.com

Oxidation and Reduction Pathways

The functional groups of this compound allow for distinct oxidative and reductive transformations.

The secondary amine is the most susceptible site for oxidation. Various reagents can achieve the selective oxidation of secondary amines, often yielding N,N-disubstituted hydroxylamines or nitrones as primary products. organic-chemistry.orguomustansiriyah.edu.iq Over-oxidation to other species can be a challenge, but several modern methods offer high selectivity. organic-chemistry.orgacs.org

One green and efficient method utilizes choline (B1196258) peroxydisulfate (B1198043) (ChPS), a biodegradable ionic liquid, which can oxidize secondary amines to hydroxylamines in high yields under mild conditions (e.g., 60°C). organic-chemistry.org This method is noted for preventing overoxidation to nitrones. organic-chemistry.org Another established reagent system is OXONE® (potassium peroxymonosulfate) supported on silica (B1680970) gel or alumina, which also selectively converts secondary amines to their corresponding hydroxylamines. acs.org The strong adsorption of the intermediate hydroxylamine (B1172632) onto the silica surface is believed to protect it from further oxidation. acs.org Traditional methods, such as using hydrogen peroxide with a sodium tungstate (B81510) catalyst, are also effective but may be less suitable for amines with low water solubility. tandfonline.com

| Reagent/System | Primary Product | Key Advantages | Reference |

|---|---|---|---|

| Choline Peroxydisulfate (ChPS) | N,N-disubstituted hydroxylamine | High selectivity, green conditions, prevents overoxidation | organic-chemistry.org |

| OXONE® / Silica Gel | N,N-disubstituted hydroxylamine | High selectivity, applicable with or without solvent | acs.org |

| Dimethyl-dioxirane | Hydroxylamine | Simple, one-step, high-yield process | semanticscholar.org |

| H₂O₂ / Sodium Tungstate | Nitroxyl radical | Generally useful, but can fail for water-insoluble amines | tandfonline.com |

Reductive transformations are most relevant to the synthesis of this compound from its precursors, primarily through a pathway known as reductive amination. masterorganicchemistry.comorganic-chemistry.org This versatile method involves two main steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction to an amine. youtube.com

The synthesis would typically start with 2-ethoxybenzaldehyde (B52182) and methylamine (B109427). These react, usually under slightly acidic conditions (pH ~5), to form an N-methylimine intermediate. youtube.com This intermediate is then reduced in the same pot to yield the final secondary amine product. A key advantage of this process is that it avoids the problem of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com

Several reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough not to reduce the starting aldehyde but is effective at reducing the protonated iminium ion intermediate. masterorganicchemistry.comyoutube.com A popular and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also highly selective for imines over carbonyls and tolerates a wide range of functional groups. organic-chemistry.org

| Reducing Agent | Abbreviation | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727), slightly acidic pH | Selectively reduces imines/iminium ions in the presence of carbonyls. | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | Mild, selective, broad functional group tolerance. | organic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Methanol, often requires pre-formation of the imine. | More reactive; can reduce the starting aldehyde/ketone if not controlled. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ / Catalyst | H₂, Pd/C, Pt/C, or Raney Ni | "Green" reduction method, highly effective. | organic-chemistry.orgnih.gov |

Cyclization and Rearrangement Reactions

While specific documented cyclization or rearrangement reactions involving this compound are not prominent in the literature, the molecule's structure contains functionalities that could potentially participate in such transformations under appropriate conditions.

Cyclization Reactions: Intramolecular cyclization would require the introduction of a second reactive functional group. For example, if the ethyl group of the ethoxy moiety were functionalized with a leaving group (e.g., a halide), an intramolecular nucleophilic substitution by the amine nitrogen could lead to the formation of a six-membered N-methylated benzomorpholine ring. Radical cyclization is another possibility if an unsaturated system were introduced into the molecule, for instance, by attaching an acryloyl group to the nitrogen. Such radical cyclizations are known to form dihydrofuran rings from reactions with 1,3-dicarbonyl compounds. semanticscholar.org The synthesis of piperazine (B1678402) rings, which are important in pharmaceuticals, often involves cyclization reactions, such as the reaction of anilines with bis(2-chloroethyl)amine (B1207034) or Dieckmann cyclizations of specifically designed acyclic precursors. nih.govepa.govchemicalbook.com

Rearrangement Reactions: Rearrangement reactions typically involve the migration of a group from one atom to another within a molecule. For amines, several classic named rearrangements exist, although they would require prior modification of this compound.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. byjus.com To apply this, the subject compound would first need to be transformed into a structure containing a primary amide.

Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to an amine. byjus.com

Beckmann Rearrangement: This reaction converts an oxime into an amide. byjus.commasterorganicchemistry.com While not directly applicable, it is a well-known rearrangement involving nitrogen migration. The key step is the migration of a carbon group anti- to the oxime's hydroxyl group to the nitrogen atom, displacing water as a leaving group. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of any reaction involving this compound would be highly dependent on the specific transformation. Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), are powerful tools for determining the thermodynamic state variables like reaction enthalpy and kinetic parameters.

The kinetics of the reaction would be described by the rate law and the activation energy (Ea). The presence of the ethoxy group, an electron-donating group, would likely influence the reaction rate by stabilizing any carbocationic intermediates that may form on the aromatic ring or at the benzylic position. This stabilization would lower the activation energy for reactions proceeding through such intermediates.

The table below presents a conceptual overview of the kinetic and thermodynamic factors for a potential reaction.

| Parameter | Influencing Factor | Expected Effect |

| Reaction Rate (Kinetics) | Electron-donating ethoxy group | Increased rate for reactions involving electrophilic attack on the ring or benzylic carbocation formation. |

| Activation Energy (Ea) | Stability of transition state | Lowered due to electronic stabilization from the ethoxy group. |

| Reaction Enthalpy (ΔH) | Bond formation/cleavage in cyclization | Likely negative (exothermic) for the formation of a stable ring. |

| Reaction Entropy (ΔS) | Change in molecular freedom in cyclization | Negative due to loss of conformational freedom. |

These considerations provide a theoretical framework for understanding the potential reactivity of this compound. Experimental validation is essential to confirm these hypotheses and to fully elucidate the complex chemical behavior of this compound.

Computational and Theoretical Chemical Studies of 1 2 Ethoxyphenyl N Methylmethanamine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energetic landscape of molecules. For 1-(2-ethoxyphenyl)-N-methylmethanamine, these methods are crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the global minimum conformation. nih.govresearchgate.net

| Parameter | Typical Computational Method | Significance |

|---|---|---|

| Total Energy | B3LYP / 6-311++G(d,p) | Indicates the relative stability of different conformations. researchgate.net |

| Dipole Moment | B3LYP / 6-311++G(d,p) | Measures the molecule's overall polarity. researchgate.net |

| HOMO-LUMO Energy Gap | TD-DFT | Relates to the chemical reactivity and electronic transition energies. researchgate.net |

| Key Dihedral Angles | DFT Optimization | Defines the 3D conformation and steric hindrance. nih.gov |

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy calculations of reaction mechanisms and transition states. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally intensive, can provide benchmark-quality energies for reaction pathways.

In the context of molecules like this compound, ab initio calculations could be used to model potential metabolic pathways, such as N-demethylation or oxidation of the ethoxy group. These calculations would involve locating the transition state structure for a given reaction and determining the activation energy barrier. This information is critical for predicting the kinetic feasibility of a proposed reaction. nih.gov For similar compounds, theoretical studies have successfully mapped out tautomerization processes, identifying the transition states and calculating the energy barriers for conversion between different forms. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations excel at describing static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic forces. nih.govnih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions. nih.gov The simulation would reveal how the molecule rotates, flexes, and interacts with its environment. A key output of MD is the conformational landscape, showing which shapes the molecule prefers and how it transitions between them. This is particularly important for understanding how the flexible ethoxy and N-methylmethanamine side chains behave in solution. nih.gov Such simulations are essential for studying how a molecule might bind to a biological target, as both the ligand and the receptor are dynamic entities. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules arrange themselves into a highly ordered crystal lattice. The nature of this arrangement, or crystal packing, is governed by a network of intermolecular interactions. Understanding these forces is crucial as they influence physical properties like melting point, solubility, and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules. nih.gov

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which appear as red spots indicating interactions shorter than the van der Waals radii. nih.gov

| Interaction Type | Typical Appearance on Fingerprint Plot | Percentage Contribution (Example) |

|---|---|---|

| H···H | Large, diffuse central region | ~60-70% nih.govnih.gov |

| C···H / H···C | Distinct "wings" at the sides of the plot | ~15-30% nih.govnih.gov |

| O···H / H···O | Sharp "spikes" at lower de and di values | ~5-15% nih.govnih.gov |

| C–H···π | Characteristic patterns recognizable on the surface | Variable mdpi.com |

The crystal structure of a molecule containing nitrogen and oxygen atoms, such as this compound, is likely to be influenced by hydrogen bonds. Although the N-methyl group prevents it from acting as a traditional hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor.

In related crystal structures, intermolecular C—H···O and C—H···N hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov Additionally, weak non-covalent interactions like π-π stacking (between aromatic rings) and C—H···π interactions (where a C-H bond points towards the face of a phenyl ring) play a significant role in stabilizing the crystal packing. nih.govnih.gov Analysis of crystal structures of similar compounds reveals that these weak forces, while individually small, collectively determine the final supramolecular architecture. nih.gov

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a critical methodology for understanding the intricate pathways of chemical reactions. For a molecule like this compound, this would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of its reactions. This process helps in identifying the most plausible sequence of steps, including the formation of any intermediates and transition states, that lead from reactants to products. However, no specific studies detailing such mechanisms for this compound have been found in the public domain.

Transition State Characterization and Activation Energies

A key aspect of understanding a reaction's feasibility and rate is the characterization of its transition state(s) and the calculation of the associated activation energies. The transition state represents the highest energy point along the reaction coordinate, and its geometry provides crucial insights into the bonding changes occurring during the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate.

Without specific computational studies on this compound, it is not possible to present a data table of its activation energies for various hypothetical reactions. General principles of computational chemistry suggest that such calculations would be performed using methods that can accurately model the electronic structure of the transition state.

Hypothetical Data Table: Activation Energies

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-dealkylation | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | Data Not Available |

| Aromatic Substitution | DFT (e.g., M06-2X) | e.g., def2-TZVP | Data Not Available |

| Oxidation | Coupled Cluster (e.g., CCSD(T)) | e.g., aug-cc-pVTZ | Data Not Available |

Regioselectivity and Diastereoselectivity Predictions

For reactions where multiple products can be formed, computational chemistry is invaluable for predicting the regioselectivity (which position on a molecule reacts) and diastereoselectivity (which stereoisomer is preferentially formed). These predictions are typically based on comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is predicted to be the major one.

In the context of this compound, this could apply to reactions such as electrophilic aromatic substitution on the ethoxyphenyl ring or reactions at the amine center that could create stereocenters. However, no computational studies that predict the regioselectivity or diastereoselectivity of reactions involving this compound are currently available.

Hypothetical Data Table: Predicted Product Ratios

| Reaction Type | Predicted Major Regioisomer | Predicted Diastereomeric Ratio (d.r.) | Computational Basis for Prediction |

| Electrophilic Bromination | Data Not Available | Not Applicable | Data Not Available |

| Addition to a Chiral Aldehyde | Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical Methodologies for Research on 1 2 Ethoxyphenyl N Methylmethanamine

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive and highly detailed insights into molecular structure and bonding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of molecular structure in organic compounds. researchgate.net For 1-(2-ethoxyphenyl)-N-methylmethanamine, a suite of 1D and 2D NMR experiments can provide a complete picture of the atomic arrangement and connectivity.

Structural Elucidation:

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The spectrum of this compound would exhibit distinct signals for the aromatic protons on the ethoxyphenyl group, the ethyl group's methylene (B1212753) and methyl protons, the benzylic methylene protons, and the N-methyl protons. The chemical shift and splitting patterns of these signals confirm their electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. mdpi.com Each carbon in the ethoxy group, the phenyl ring, the benzylic methylene, and the N-methyl group would produce a distinct resonance, confirming the carbon skeleton.

2D NMR Techniques: To definitively assign these resonances and confirm the molecular structure, 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the benzylic methylene protons to the carbons of the phenyl ring. core.ac.uk

Dynamic Studies: NMR spectroscopy is also adept at studying dynamic processes such as conformational changes. nih.govbeilstein-journals.org In this compound, rotation around the aryl-oxygen bond or the C-N bonds could be restricted at low temperatures. Variable temperature (VT) NMR studies can be performed to investigate such phenomena. As the temperature is lowered, the exchange between different conformers may slow down on the NMR timescale, leading to the broadening and eventual splitting of signals. nih.govbeilstein-journals.org Analysis of these changes can provide thermodynamic data about the energy barriers to rotation. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar functional groups.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH (4H) | 6.8 - 7.3 | 110 - 130 |

| Phenyl C-O | N/A | 155 - 160 |

| Phenyl C-CH₂ | N/A | 125 - 135 |

| O-CH₂ (ethyl) | ~4.1 (quartet) | ~64 |

| CH₃ (ethyl) | ~1.4 (triplet) | ~15 |

| Ar-CH₂-N | ~3.6 (singlet or broad) | ~58 |

| N-CH₃ | ~2.4 (singlet or broad) | ~36 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net In the context of synthesizing this compound, MS is used for both real-time reaction monitoring and final product verification.

During a synthesis, a small aliquot of the reaction mixture can be analyzed to track the disappearance of starting materials and the appearance of the desired product's molecular ion peak. researchgate.net This allows for the optimization of reaction times and conditions.

Upon completion of the synthesis, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product with high accuracy, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides structural confirmation. For this compound, characteristic fragmentation would likely involve cleavage of the C-N bond (benzylic cleavage) and loss of the N-methyl group, yielding specific fragment ions that are diagnostic for the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on common fragmentation pathways for similar structures.

| m/z (predicted) | Ion Structure / Identity |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 135 | [M - C₂H₅N]⁺ (Benzylic cleavage) |

| 121 | [Ethoxyphenyl]⁺ |

| 107 | [M - C₃H₈NO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They provide a "fingerprint" based on the functional groups present in the structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov It is particularly sensitive to polar bonds. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O-C stretching of the ether linkage, and aromatic C=C bending.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds. nih.gov It provides complementary information to the IR spectrum. For instance, the symmetric vibrations of the benzene (B151609) ring might be more prominent in the Raman spectrum.

Together, these techniques confirm the presence of the key functional groups and provide a unique spectroscopic fingerprint for the compound. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Frequencies for this compound This table presents hypothetical data based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | IR |

| C-N (Amine) | Stretching | 1020 - 1250 | IR |

| Aromatic C=C | Ring Bending | 1450 - 1600 | IR, Raman |

Chromatographic Method Development for Research Applications

Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and byproducts, as well as for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound may be amenable to direct analysis, its polarity due to the amine group can lead to poor peak shape and column interactions.

To improve its chromatographic behavior, derivatization is often employed. nih.gov Acylation of the secondary amine with reagents like pentafluoropropionic anhydride (B1165640) or heptafluorobutyric anhydride creates a less polar, more volatile amide derivative. nih.gov These derivatives exhibit excellent resolution on common nonpolar GC columns and produce unique, predictable fragmentation patterns in the mass spectrometer, which aids in definitive identification and quantification. nih.gov

Table 4: Illustrative GC-MS Method Parameters for Derivatized this compound This table presents a hypothetical method.

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., RTX-5) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| MS Interface | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

For analyzing the compound without derivatization or for monitoring non-volatile intermediates and byproducts during its synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.compmda.go.jp

Reversed-phase High-Performance Liquid Chromatography (HPLC) is typically used, where a nonpolar stationary phase (like C18) separates compounds based on their hydrophobicity using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid additive like formic acid to improve peak shape for amines).

The eluent from the HPLC is directed into a mass spectrometer, commonly using an Electrospray Ionization (ESI) source, which is well-suited for ionizing polar molecules like amines. core.ac.uk This setup allows for the separation of the reaction mixture components followed by their detection and identification based on their mass-to-charge ratios. mdpi.com

Table 5: Illustrative LC-MS Method Parameters for this compound This table presents a hypothetical method.

| Parameter | Condition |

| LC Column | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., C18) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Interface | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Scan Range | 100 - 600 m/z |

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is a critical task in chemical analysis, particularly for biologically active compounds. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for achieving this separation. mdpi.com For a secondary amine like this compound, polysaccharide-based and cyclodextrin-based CSPs are highly effective.

Polysaccharide-based CSPs, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic rings and amino groups. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification. For aromatic amines, derivatization of the amino group is sometimes employed to enhance enantioselectivity. nih.gov

Research on structurally similar chiral amines has demonstrated successful enantioseparation using various CSPs under normal-phase conditions. mdpi.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) with a basic additive (like diethylamine) to improve peak shape, is crucial for optimizing resolution. mdpi.com

Table 1: Representative HPLC Conditions for Chiral Separation of Aromatic Amines This table illustrates typical parameters used for the enantiomeric separation of chiral amines similar to this compound, based on established methodologies.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) Coated Column |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While chiral chromatography can separate enantiomers, it does not inherently assign the absolute configuration (i.e., distinguish the R- from the S-enantiomer). Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and detailed three-dimensional conformation of a chiral molecule. nih.govresearchgate.net

This technique requires growing a suitable single crystal of one of the pure enantiomers, often as a salt with a chiral acid of known configuration. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a precise electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and crucial torsion angles can be determined with high precision. mdpi.com This data provides an unambiguous assignment of the absolute configuration and reveals the molecule's preferred conformation in the solid state.

Crystallographic studies on related aniline (B41778) and N-methylamino derivatives have provided valuable insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For this compound, X-ray analysis would precisely define the spatial arrangement of the ethoxyphenyl group relative to the N-methylmethanamine side chain, confirming the absolute configuration of its stereocenter.

Table 2: Representative Crystallographic Data for a Structurally Related Organic Molecule This table presents typical data obtained from a single-crystal X-ray diffraction experiment, illustrating the information that would be used to define the structure of this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₁₅NO | Empirical formula of the compound. |

| Crystal System | Monoclinic | The crystal lattice system. mdpi.com |

| Space Group | P2₁/c | The symmetry group of the crystal. mdpi.com |

| Unit Cell Dimensions | a = 8.1 Å, b = 15.2 Å, c = 9.3 Å | The lengths of the unit cell axes. |

| α = 90°, β = 105.1°, γ = 90° | The angles of the unit cell. | |

| Volume | 1105 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Key Torsion Angle | C(aryl)-C-C-N = 175.2° | Defines the conformation of the side chain relative to the ring. |

Role of 1 2 Ethoxyphenyl N Methylmethanamine in Complex Molecular Architecture

A Potential Key Building Block in the Synthesis of Advanced Organic Scaffolds

Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex organic compounds. These basic units are pivotal in the synthesis of a wide array of organic molecules, including pharmaceuticals, polymers, and agrochemicals. The utility of a building block is determined by its chemical properties and reactivity.

While direct applications of 1-(2-ethoxyphenyl)-N-methylmethanamine are not prominently documented, its structure, featuring a secondary amine and an ethoxy-substituted phenyl ring, suggests its potential as a valuable scaffold in medicinal chemistry. Scaffolds like morpholine and azaadamantane are frequently employed due to their favorable pharmacokinetic profiles and their ability to serve as a core for further chemical modifications.

Theoretical Precursor in Heterocyclic Synthesis

Heterocyclic compounds are integral to biological systems and medicinal chemistry. The synthesis of these structures often relies on versatile precursors that can undergo cyclization reactions. The presence of the N-methylmethanamine moiety in this compound suggests its potential utility in classic heterocyclic ring-forming reactions.

For instance, the amine functionality could theoretically participate in reactions such as the Pictet-Spengler reaction to form tetrahydroisoquinoline derivatives or the Bischler-Napieralski reaction to yield dihydroisoquinolines, which are precursors to isoquinolines. These reactions are fundamental in the synthesis of a vast number of alkaloids and other biologically active molecules. However, it is important to note that no specific examples of this compound being used in these reactions have been found in the reviewed literature.

Similarly, its structure lends itself to potential use in multi-component reactions, which are efficient one-pot processes for the synthesis of complex molecules, often leading to diverse heterocyclic scaffolds.

Hypothetical Application in Natural Product and Analog Synthesis

The total synthesis of natural products is a significant area of organic chemistry, often requiring innovative strategies and versatile building blocks. While there is no direct evidence of this compound's use in the total synthesis of a natural product, its structural motifs are present in various bioactive molecules.

The synthesis of natural product analogs, which are structurally similar compounds with potentially improved biological activity or stability, is a common strategy in drug discovery. The ethoxyphenyl group and the N-methylmethanamine side chain could be incorporated into analogs of known natural products to explore structure-activity relationships.

Investigation of Analogues and Structure-Reactivity Relationships in Chemical Reactions

Understanding the relationship between a molecule's structure and its reactivity is fundamental to synthetic chemistry. For this compound, this would involve studying how modifications to its structure affect its behavior in chemical reactions.

Key areas of investigation could include:

Electronic Effects: The electron-donating nature of the ethoxy group on the phenyl ring would be expected to influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Steric Effects: The size and conformation of the N-methylmethanamine side chain could impact the accessibility of the amine nitrogen and the aromatic ring to reagents, thereby influencing reaction rates and outcomes.

Q & A

Q. What degradation products form under varying storage conditions, and how are they identified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.